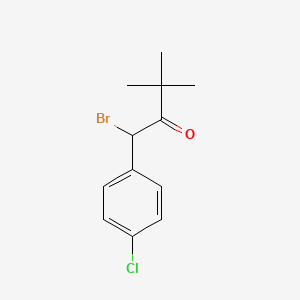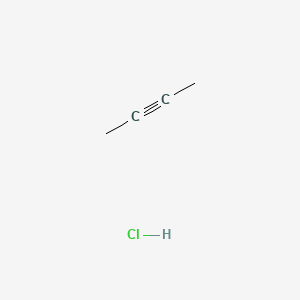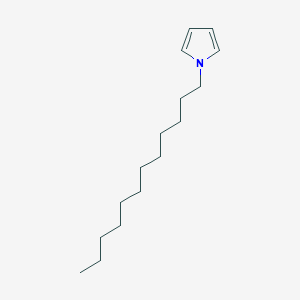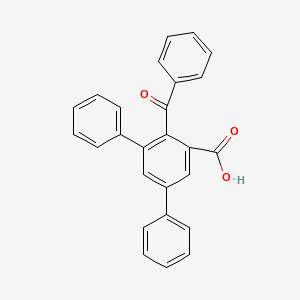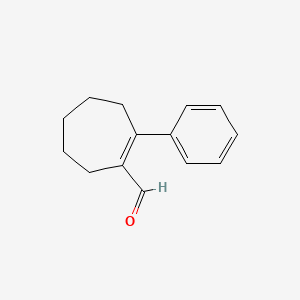
2-Phenylcyclohept-1-ene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylcyclohept-1-ene-1-carbaldehyde is an organic compound characterized by a seven-membered ring with a phenyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylcyclohept-1-ene-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the photochemical isomerization of cyclohept-1-ene-1-carbaldehyde, which can be achieved using specific wavelengths of light to induce the desired structural changes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale photochemical reactors where the reaction conditions, such as light intensity and wavelength, are precisely controlled to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylcyclohept-1-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Formation of 2-Phenylcyclohept-1-ene-1-carboxylic acid.
Reduction: Formation of 2-Phenylcyclohept-1-ene-1-methanol.
Substitution: Formation of various substituted phenyl derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Phenylcyclohept-1-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Phenylcyclohept-1-ene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohept-1-ene-1-carbaldehyde: Lacks the phenyl group, making it less complex.
2-Phenylcyclohex-1-ene-1-carbaldehyde: Has a six-membered ring instead of a seven-membered ring.
2-Phenylcyclooct-1-ene-1-carbaldehyde: Has an eight-membered ring, which may affect its reactivity and properties.
Uniqueness
2-Phenylcyclohept-1-ene-1-carbaldehyde is unique due to its seven-membered ring structure combined with a phenyl group and an aldehyde functional group. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
113388-96-8 |
|---|---|
Fórmula molecular |
C14H16O |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
2-phenylcycloheptene-1-carbaldehyde |
InChI |
InChI=1S/C14H16O/c15-11-13-9-5-2-6-10-14(13)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2 |
Clave InChI |
SEZGMDCSVROIDG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=C(CC1)C2=CC=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Nitrophenoxy)methyl]-1-phenyl-1H-1,2,3-triazole](/img/structure/B14293357.png)
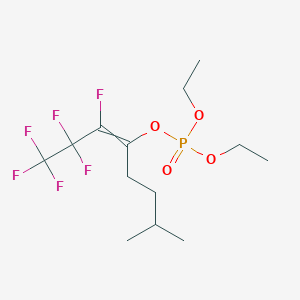
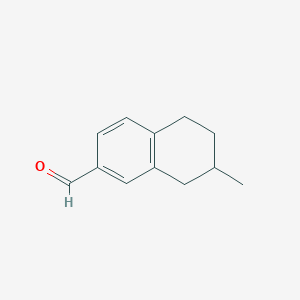
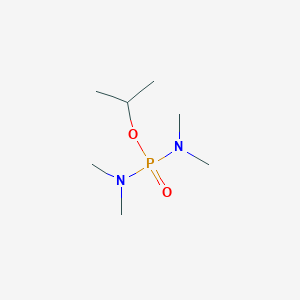
![5-Heptenal, 2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2,6-dimethyl-](/img/structure/B14293392.png)
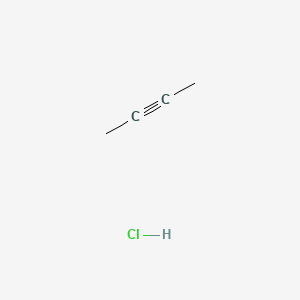
![2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol](/img/structure/B14293407.png)

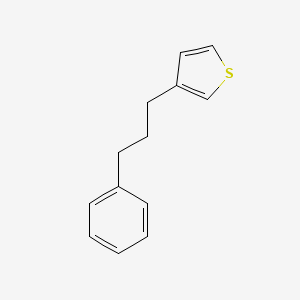
![5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine](/img/structure/B14293417.png)
